(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O4/c27-19(9-7-14-6-8-17-18(10-14)30-13-29-17)24-25-12-22-20-16(21(25)28)11-23-26(20)15-4-2-1-3-5-15/h1-12H,13H2,(H,24,27)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLUPZOHGDKQFL-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide is a synthetic derivative featuring a complex structure that integrates a benzodioxole moiety and a pyrazolopyrimidine framework. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of 368.37 g/mol. The structure features critical functional groups that contribute to its biological activity, such as the acrylamide group and the heterocyclic pyrazolo[3,4-d]pyrimidine.
Anticancer Activity
Research has indicated that compounds containing the pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit cell proliferation in various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest at specific phases.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| A549 | 12.8 | Cell cycle arrest at G2/M |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies demonstrated that it possesses notable activity against gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were assessed using various assays, including the inhibition of nitric oxide production in macrophages. The results indicated a dose-dependent reduction in inflammatory markers, supporting its potential use in inflammatory diseases.
| Concentration (µM) | NO Production (%) |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 75 |
Case Studies
- Anticancer Study : A study published in Cancer Letters explored the effects of this compound on human breast cancer cells. The results showed that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.
- Antimicrobial Evaluation : Another research article in Journal of Antimicrobial Chemotherapy reported on the synthesis of related compounds and their antibacterial activities. The study highlighted that derivatives similar to this compound exhibited potent activity against resistant strains of bacteria.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Analogs with Pyrazolo[3,4-d]pyrimidine Cores
(2E)-N-[1-(3-Chlorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylacrylamide
- Structure: Shares the pyrazolo[3,4-d]pyrimidinone core and (E)-acrylamide group but replaces the 1,3-benzodioxole with a 3-chlorophenyl substituent.
- Molecular Formula : C₂₀H₁₄ClN₅O₂ (MW: 391.81 g/mol) .
- Key Differences: The chlorine atom on the phenyl ring may enhance electrophilic interactions but increase toxicity risks.
CBS-1 (Compound 37 from )
- Structure : Pyrazolo[3,4-d]pyrimidine-urea hybrid with unspecified substituents.
- Activity : Demonstrated superior cytotoxicity to doxorubicin in vitro and in vivo, inducing apoptosis via caspase-3 activation and NF-κB suppression .
- Key Differences :
- Urea linker instead of acrylamide may influence hydrogen-bonding interactions with targets.
- Highlights the pyrazolo[3,4-d]pyrimidine scaffold’s versatility in anticancer drug design.
Analogs with Varied Heterocyclic Cores
N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide (3a)
- Structure : Features a pyrimido[4,5-d]pyrimidine core with methoxy and piperazinyl substituents.
- Synthesis : Acryloyl chloride was used to introduce the acrylamide group, similar to methods for the main compound .
- Key Differences :
- Piperazine moiety enhances solubility and may improve blood-brain barrier penetration.
- Larger heterocyclic system (imidazo-pyrimido-pyrimidine) could increase steric hindrance during target binding.
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Structure : Pyrazole carbohydrazide with 1,3-benzodioxole and 4-hydroxy-3-methoxybenzylidene groups.
- Molecular Formula : C₁₉H₁₆N₄O₅ (MW: 380.35 g/mol) .
- Key Differences :
- Carbohydrazide linker instead of acrylamide reduces conformational flexibility.
- Demonstrates how the 1,3-benzodioxole group is utilized in diverse pharmacophores.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
